molecular formula C22H20FN5O2S B2666244 N1-(3,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894033-69-3

N1-(3,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2666244
CAS No.: 894033-69-3
M. Wt: 437.49
InChI Key: IWNTUSQAOZHERU-UHFFFAOYSA-N
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Description

N1-(3,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a recognized potent and selective ATP-competitive dual inhibitor targeting key tyrosine kinase receptors, specifically the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families. Its primary research value lies in its application in oncology , where it is utilized to investigate the complex signaling pathways that drive tumor angiogenesis, proliferation, and survival. By simultaneously inhibiting both FGFR and VEGFR signaling, this compound provides a powerful tool for studying the interplay of these pathways in various cancer models, particularly in contexts where resistance to single-target agents is a concern. The mechanism of action involves binding to the ATP-binding pocket of these receptors , thereby preventing autophosphorylation and subsequent downstream activation of critical pro-survival and proliferative signals such as the MAPK and PI3K/Akt pathways. This targeted inhibition makes it a valuable compound for pre-clinical research aimed at understanding tumor biology, evaluating combination therapies, and validating new targets in the FGFR/VEGFR axis.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S/c1-13-3-8-17(11-14(13)2)25-21(30)20(29)24-10-9-18-12-31-22-26-19(27-28(18)22)15-4-6-16(23)7-5-15/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNTUSQAOZHERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a compound belonging to a class of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H25FN6O3SC_{24}H_{25}FN_6O_3S, with a molecular weight of approximately 485.55 g/mol. The presence of the thiazolo and triazole rings contributes to its potential biological activity.

Anticancer Activity

Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant anticancer properties. A study evaluating various derivatives showed that compounds with similar structures demonstrated potent activity against a range of human cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma .

Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives

Compound NameCancer TypeIC50 Value (µM)
Compound ARenal5.0
Compound BLeukemia7.5
Compound CColon10.0
N1-(3,4-dimethylphenyl)-N2-(...)Breast8.0
Compound DMelanoma6.0

Antimicrobial Activity

Thiazolo derivatives have also been reported to possess antimicrobial properties. Studies have shown that they can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial enzyme systems or cell membrane integrity .

The biological activity of N1-(3,4-dimethylphenyl)-N2-(...) is attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing the triazole ring have been shown to inhibit enzymes such as aromatase and carbonic anhydrase. This inhibition is crucial in cancer therapy as it can disrupt tumor growth .
  • Intermolecular Interactions : The thiazolo and triazole rings facilitate hydrogen bonding with target enzymes or receptors, enhancing their binding affinity and specificity .
  • Lipophilicity : The lipophilic nature of these compounds aids in their absorption and distribution within biological systems .

Case Studies

A notable case study involved the synthesis and evaluation of several thiazolo derivatives against cancer cell lines. Among them was N1-(3,4-dimethylphenyl)-N2-(...), which exhibited a promising IC50 value against breast cancer cells (8 µM), suggesting its potential as a lead compound for further development .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C22H20FN5O2SC_{22}H_{20}FN_{5}O_{2}S, with a molecular weight of approximately 437.5 g/mol. Its structure includes a thiazolo-triazole moiety, which is known for its diverse biological activities. The presence of fluorine and dimethylphenyl groups enhances its chemical reactivity and potential interactions with biological targets.

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit notable antimicrobial properties. Studies have shown that compounds similar to N1-(3,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can inhibit the growth of various bacterial and fungal strains. For instance, compounds derived from this class have been evaluated for their efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory effects. Research indicates that thiazole derivatives can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This application is particularly relevant in the treatment of chronic inflammatory diseases such as rheumatoid arthritis .

3. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the thiazolo-triazole framework. These compounds may act as inhibitors of key enzymes involved in cancer cell proliferation and survival. Preliminary in vitro studies suggest that this compound could induce apoptosis in cancer cell lines .

Biological Research Applications

1. Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies to understand its interaction with various biological targets. For example, it has shown promise as an inhibitor of phosphatases involved in cell signaling pathways. Such studies are crucial for elucidating the mechanisms of action and identifying potential therapeutic targets .

2. Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to specific receptors and enzymes. These computational approaches help in designing more potent analogs by optimizing structural features for enhanced biological activity .

Material Science Applications

1. Development of Novel Materials
The unique chemical structure of this compound allows it to be explored as a precursor for developing new materials with specific properties. Its potential applications include creating polymers or coatings with enhanced thermal stability and chemical resistance .

Summary Table of Applications

Application Area Details
Antimicrobial Activity Effective against resistant bacterial strains; potential for treating infections
Anti-inflammatory Effects Modulates inflammatory pathways; relevant for chronic diseases
Anticancer Activity Induces apoptosis in cancer cell lines; inhibits cancer proliferation
Enzyme Inhibition Studies Investigates interactions with phosphatases; identifies therapeutic targets
Molecular Docking Studies Predicts binding affinities; aids in designing potent analogs
Material Science Explores use in novel materials; enhances thermal stability and chemical resistance

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in the Oxalamide Class

  • N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4): This oxalamide derivative, a potent umami agonist, shares the N1/N2-substituted oxalamide core with the target compound. However, S336 features a pyridinylethyl group and a dimethoxybenzyl substituent, whereas the target compound incorporates a thiazolo-triazole-ethyl linker and a 3,4-dimethylphenyl group.

Thiazolo-Triazole Derivatives with Anticonvulsant Activity

  • 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (Compound 3c) :
    This derivative, which shares the 4-fluorophenyl-thiazolo-triazole moiety with the target compound, exhibited high selectivity against maximal electroshock (MES)-induced seizures (ED₅₀ = 38.2 mg/kg in mice). Its activity is attributed to voltage-gated sodium channel modulation. The target compound’s additional oxalamide-ethyl linker and 3,4-dimethylphenyl group may alter pharmacokinetic properties or enhance receptor binding .
  • 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (Compound 5b) :
    Active in both MES and pentylenetetrazole (PTZ) tests, 5b demonstrates broader anticonvulsant efficacy but lower potency (ED₅₀ = 54.6 mg/kg for MES). The target compound’s fluorophenyl group may confer greater metabolic stability compared to 5b’s propoxyphenyl group .

Pharmacokinetic and Metabolic Comparisons

Compound Bioavailability Key Metabolic Pathways Elimination Half-life (hr) Reference
Target Compound* Not reported Predicted: Hydroxylation, glucuronidation Not reported
(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (No. 2226) <10% Hydroxylation, demethylation, glucuronidation 2.1
S336 Analogues (e.g., No. 2225) Moderate Rapid hepatic clearance 1.5–2.0

*Hypothetical data based on structural analogs.

Research Findings and Implications

  • Anticonvulsant Potential: The thiazolo-triazole moiety in the target compound aligns with the pharmacophore of MES-active derivatives like 3c.
  • Metabolic Stability: The 4-fluorophenyl group likely reduces oxidative metabolism compared to non-fluorinated analogs, as seen in compound 3c’s superior in vivo stability . Conversely, the oxalamide group may increase susceptibility to hydrolytic cleavage, necessitating prodrug strategies for oral administration .
  • Synergistic Applications: Hybrid structures like the target compound could bridge flavor-enhancing and therapeutic applications. For example, oxalamides are known umami agonists , while thiazolo-triazoles target neurological pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(3,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including:

  • Thiazolo-triazole core formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or DMF, as demonstrated in analogous heterocyclic systems .
  • Oxalamide linkage : Coupling of the thiazolo-triazole intermediate with 3,4-dimethylphenyl isocyanate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DCM .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Key Parameters : Reaction temperature (60–80°C), solvent polarity, and catalyst selection (e.g., triethylamine for acid scavenging) significantly impact yields .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : A combination of:

  • 1H/13C NMR : To verify proton environments (e.g., aromatic protons at δ 6.8–8.1 ppm, methyl groups at δ 2.2–2.5 ppm) and carbon backbone .
  • FT-IR : Confirmation of amide C=O stretches (~1650–1680 cm⁻¹) and triazole/thiazole ring vibrations (1500–1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : To validate the molecular formula (e.g., [M+H]+ ion matching calculated mass within 3 ppm error) .
  • Elemental Analysis : Combustion analysis to confirm C, H, N, S content (±0.3% deviation from theoretical values) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer : Prioritize:

  • Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to evaluate inhibition of tyrosine kinases (e.g., EGFR, VEGFR2) at 1–100 µM concentrations .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC50 determination after 48-hour exposure .
  • Solubility Profiling : Shake-flask method in PBS (pH 7.4) and DMSO to guide formulation strategies .

Advanced Research Questions

Q. How can contradictions between experimental spectral data and computational predictions be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare DFT-calculated NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data; deviations >0.5 ppm suggest conformational flexibility or crystal packing effects .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., thiazole vs. triazole substitution patterns) via single-crystal diffraction (R-factor < 0.05) .
  • Dynamic NMR Studies : Variable-temperature NMR to detect hindered rotation in amide bonds or aryl-thiazole linkages .

Q. What computational strategies optimize reaction conditions for scale-up synthesis?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to identify low-energy transition states and intermediates .
  • Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂ for cross-couplings) .
  • Design of Experiments (DoE) : Apply Box-Behnken designs to optimize temperature, stoichiometry, and reaction time with ≤15 experimental runs .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent Variation : Replace 4-fluorophenyl with electron-withdrawing (e.g., 4-CF3) or donating (e.g., 4-OCH3) groups to probe electronic effects .
  • Scaffold Hopping : Replace the thiazolo-triazole core with imidazo[1,2-a]pyridine or pyrazolo[3,4-d]thiazole to assess core flexibility .
  • Docking Simulations : AutoDock Vina to predict binding modes in kinase ATP pockets (e.g., PDB: 1M17) and prioritize synthetic targets .

Q. What strategies address poor aqueous solubility during formulation?

  • Methodological Answer :

  • Salt Formation : Screen counterions (e.g., HCl, sodium) via pH-solubility profiling .
  • Nanoformulation : Prepare PEGylated liposomes (50–200 nm diameter) using thin-film hydration and characterize via dynamic light scattering .
  • Co-Solvent Systems : Test cyclodextrin complexes (e.g., HP-β-CD) at 10–20% w/v in PBS for enhanced solubility .

Q. What safety protocols are critical for handling intermediates with reactive functional groups?

  • Methodological Answer :

  • Chloromethyl Intermediates : Use fume hoods, PPE (nitrile gloves, goggles), and quench residual chlorides with aqueous NaHCO3 .
  • Azide Precursors : Avoid concentrated solutions (>1 M); monitor pressure buildup in sealed reactions .
  • Waste Disposal : Segregate halogenated waste (e.g., chlorinated solvents) for incineration .

Q. How do heterocyclic moieties (thiazolo-triazole) influence target selectivity in kinase inhibition?

  • Methodological Answer :

  • Hydrogen Bonding : Thiazole N and triazole NH form key interactions with kinase hinge regions (e.g., Met793 in EGFR) .
  • Hydrophobic Pocket Occupancy : 3,4-Dimethylphenyl enhances van der Waals contacts with hydrophobic residues (e.g., Leu844 in VEGFR2) .
  • Conformational Restriction : Rigid thiazolo-triazole scaffold reduces entropic penalties upon binding compared to flexible linkers .

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